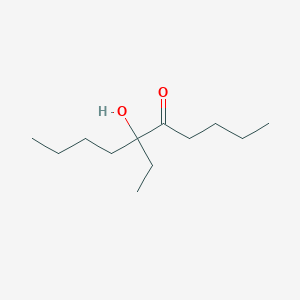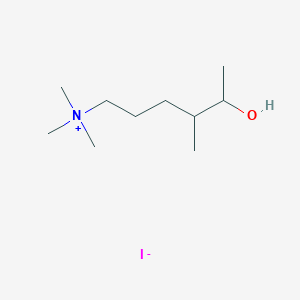
5-Hydroxy-N,N,N,4-tetramethylhexan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-N,N,N,4-tetramethylhexan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, including their use as disinfectants, surfactants, and in various industrial processes. This particular compound is characterized by its unique structure, which includes a hydroxyl group and multiple methyl groups attached to a hexane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-N,N,N,4-tetramethylhexan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N,4-tetramethylhexan-1-amine with iodomethane in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and controlled environments helps in achieving high-quality products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-N,N,N,4-tetramethylhexan-1-aminium iodide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler quaternary ammonium salt.
Substitution: The iodide ion can be substituted with other anions such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halide exchange reactions can be carried out using silver nitrate (AgNO₃) or sodium halides (NaCl, NaBr).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler quaternary ammonium salts.
Substitution: Formation of different quaternary ammonium salts with various halides.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-N,N,N,4-tetramethylhexan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of disinfectants and cleaning agents.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-N,N,N,4-tetramethylhexan-1-aminium iodide involves its interaction with cell membranes. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its application as a disinfectant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Tetramethylethylenediamine: A related compound used as a ligand in coordination chemistry.
Uniqueness
5-Hydroxy-N,N,N,4-tetramethylhexan-1-aminium iodide is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential for functionalization compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
58944-14-2 |
|---|---|
Molekularformel |
C10H24INO |
Molekulargewicht |
301.21 g/mol |
IUPAC-Name |
(5-hydroxy-4-methylhexyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C10H24NO.HI/c1-9(10(2)12)7-6-8-11(3,4)5;/h9-10,12H,6-8H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AYTZZQDMFMLEPD-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CCC[N+](C)(C)C)C(C)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


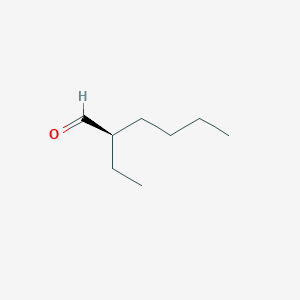
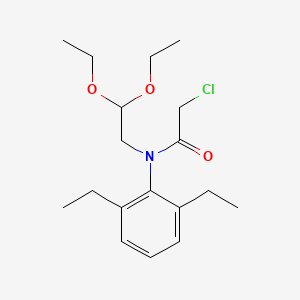
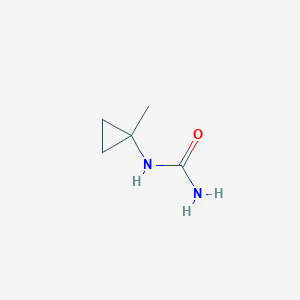
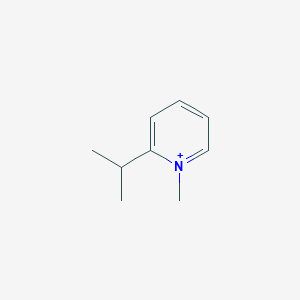
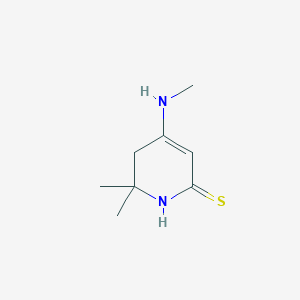
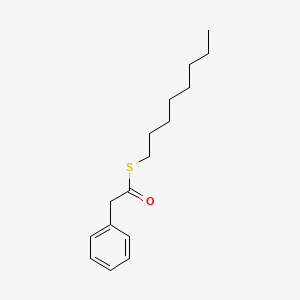

![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
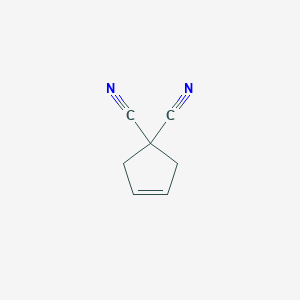
![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)
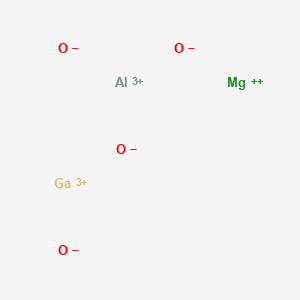
![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
